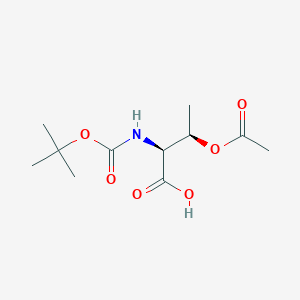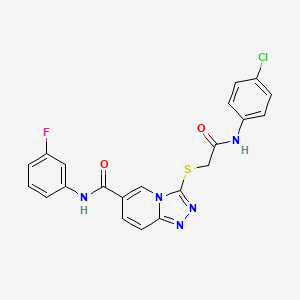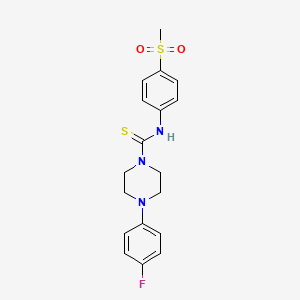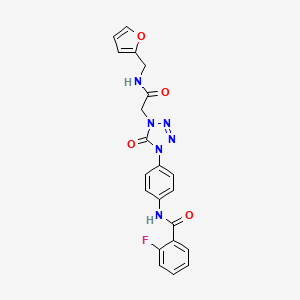![molecular formula C23H28N4O4 B2410773 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1170211-29-6](/img/structure/B2410773.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea” is a complex organic molecule that contains several functional groups and structural motifs. It has a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an indolin-5-yl group, which is a type of heterocyclic compound that is also found in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural motifs. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the aromaticity of the molecule, while the indolin-5-yl and morpholinoethyl groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, indolin-5-yl, and morpholinoethyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antiepileptic Properties
A study highlights the antiepileptic properties of similar urea derivatives, which were effective in animal models. These compounds demonstrated promising activity in both MES and scPTZ seizure models, indicating potential application in epilepsy treatment (Prakash & Raja, 2011).
Antitumor and Anti-metastatic Effects
Research indicates that certain urea derivatives have shown inhibitory effects on breast tumor metastasis in animal models. These compounds blocked angiogenesis and induced apoptosis, making them potential candidates for cancer therapy (Wang et al., 2011).
Acetylcholinesterase Inhibitors
Compounds with similar structures have been evaluated for antiacetylcholinesterase activity, suggesting their potential application in treating diseases like Alzheimer's. The studies focused on optimizing the spacer length and pharmacophoric moieties for better activity (Vidaluc et al., 1995).
Antioxidant Activity
Derivatives of similar compounds have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated high scavenging activities, suggesting their utility as antioxidants (Abd-Almonuim et al., 2020).
Antifungal and Antituberculosis Agents
A series of urea derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against Mycobacterium tuberculosis and Candida albicans, highlighting their potential as antifungal and antituberculosis agents (El Bialy et al., 2011).
Anti-microbial Activity and Cytotoxicity
Research on novel urea derivatives has revealed their potent anti-microbial activity against various bacterial strains. Some compounds also displayed significant cytotoxicity against cancer cell lines, indicating their potential in antimicrobial and cancer therapy (Shankar et al., 2017).
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26-7-6-17-12-16(2-4-19(17)26)20(27-8-10-29-11-9-27)14-24-23(28)25-18-3-5-21-22(13-18)31-15-30-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZXAWXZMHXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)





![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)